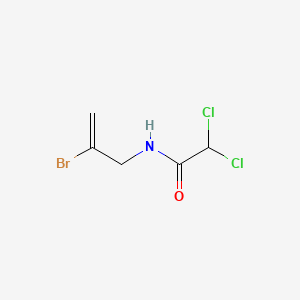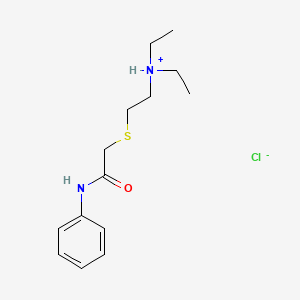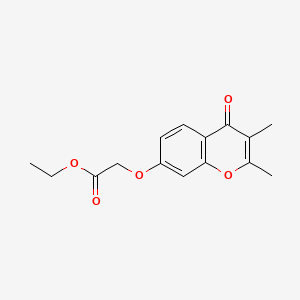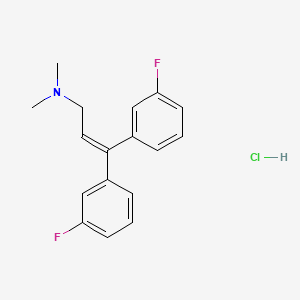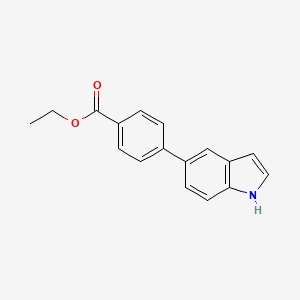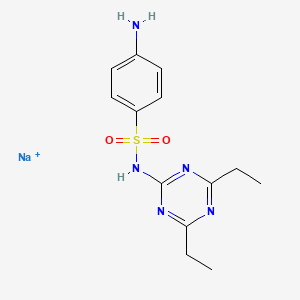
Sulfasymazine sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfasymazine sodium is a sulfonamide antibiotic used to treat various bacterial infections. It is a derivative of sulfanilamide and is known for its broad-spectrum antibacterial activity. Sulfonamides, including this compound, work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfasymazine sodium typically involves the following steps:
Salifying Reaction: Sulfanilamide is mixed with a strong alkaline carbonate (such as sodium carbonate) and water to form a sulfanilamide salt.
Condensation Reaction: The sulfanilamide salt is then reacted with a guanidine salt to form sulfasymazine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and minimize impurities. The final product is purified and crystallized to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Sulfasymazine sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated sulfonamides.
Aplicaciones Científicas De Investigación
Sulfasymazine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonamide chemistry and reactions.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating various bacterial infections, including urinary tract infections and respiratory infections.
Industry: Used in the production of veterinary medicines and as a preservative in some pharmaceutical formulations
Mecanismo De Acción
Sulfasymazine sodium works by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which bacteria need for DNA synthesis and cell division. By blocking this enzyme, this compound prevents bacteria from producing folic acid, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethazine: Used to treat bacterial infections in animals and has a similar structure to sulfasymazine sodium.
Uniqueness
This compound is unique due to its specific structure, which allows it to be effective against a broad range of bacterial infections. Its ability to inhibit dihydropteroate synthetase makes it a valuable antibiotic in both human and veterinary medicine.
Conclusion
This compound is a versatile and effective sulfonamide antibiotic with a wide range of applications in scientific research, medicine, and industry. Its unique mechanism of action and broad-spectrum antibacterial activity make it an important compound in the fight against bacterial infections.
Propiedades
Número CAS |
4107-77-1 |
|---|---|
Fórmula molecular |
C13H17N5NaO2S+ |
Peso molecular |
330.36 g/mol |
Nombre IUPAC |
sodium;4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H17N5O2S.Na/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10;/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18);/q;+1 |
Clave InChI |
INQFUCOQBMPAOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
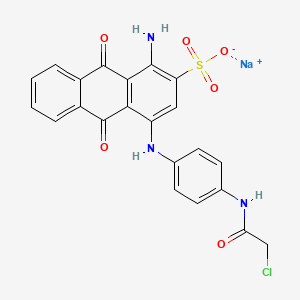


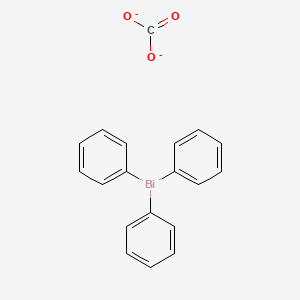
![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
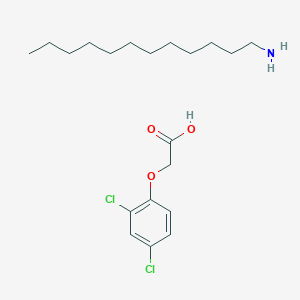
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
